molecular formula C24H28N2O4S B2646607 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 941997-30-4

2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2646607
CAS No.: 941997-30-4
M. Wt: 440.56
InChI Key: HHNHJTKNMSBRRH-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a benzene derivative followed by amination.

    Introduction of the naphthalen-1-yl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the pyrrolidin-1-yl group: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of halogenating agents or strong bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the naphthalen-1-yl and pyrrolidin-1-yl groups.

    Naphthalen-1-ylbenzenesulfonamide: Lacks the methoxy and pyrrolidin-1-yl groups.

    Pyrrolidin-1-ylbenzenesulfonamide: Lacks the methoxy and naphthalen-1-yl groups.

Uniqueness

The unique combination of functional groups in 2,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical synthesis.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-29-19-12-13-23(30-2)24(16-19)31(27,28)25-17-22(26-14-5-6-15-26)21-11-7-9-18-8-3-4-10-20(18)21/h3-4,7-13,16,22,25H,5-6,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNHJTKNMSBRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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